(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Lipophilicity ADME Prediction Halogen Effects

(4-Chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride (CAS 2137674-33-8) is a synthetic, dual-halogenated imidazole-methanamine building block supplied as the hydrochloride salt (C₁₁H₁₂Cl₂FN₃, MW 276.13). The compound features a 4-chloro-2-fluorophenyl substituent at the α-carbon of the methanamine bridge linked to a 1-methyl-1H-imidazole core—a scaffold also employed as a ligand in PtII anticancer complexes.

Molecular Formula C11H12Cl2FN3
Molecular Weight 276.13 g/mol
Cat. No. B12308354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
Molecular FormulaC11H12Cl2FN3
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(C2=C(C=C(C=C2)Cl)F)N.Cl
InChIInChI=1S/C11H11ClFN3.ClH/c1-16-5-4-15-11(16)10(14)8-3-2-7(12)6-9(8)13;/h2-6,10H,14H2,1H3;1H
InChIKeyBJUFRHGBVDTSEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine Hydrochloride: Procurement-Grade Structural Profile and Comparator Landscape


(4-Chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride (CAS 2137674-33-8) is a synthetic, dual-halogenated imidazole-methanamine building block supplied as the hydrochloride salt (C₁₁H₁₂Cl₂FN₃, MW 276.13) [1]. The compound features a 4-chloro-2-fluorophenyl substituent at the α-carbon of the methanamine bridge linked to a 1-methyl-1H-imidazole core—a scaffold also employed as a ligand in PtII anticancer complexes [2]. Its primary procurement relevance lies in the unique 4-chloro-2-fluoro regioisomeric substitution pattern, which distinguishes it from the more common mono-halogenated (4-chlorophenyl, 4-fluorophenyl), regioisomeric (2-fluorophenyl, 3-fluorophenyl), and dichloro (2,4-dichlorophenyl) analogs that dominate commercial screening libraries. This differential halogen topology has precedent in selective nuclear receptor modulation, where the 4-chloro-2-fluorobenzyl motif confers target selectivity [3].

Why Generic Substitution of (4-Chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine Hydrochloride Fails: Structural and Pharmacochemical Rationale


This compound cannot be replaced by a mono-halogenated or regioisomeric analog without altering key molecular recognition properties. The 4-chloro and 2-fluoro substituents generate an orthogonal dipole moment (Cl σ-withdrawing, F σ-withdrawing + π-donating) and a distinct electrostatic potential surface that differs fundamentally from single-halogen analogs [1]. The free base (C₁₁H₁₁ClFN₃) exhibits a calculated logP of approximately 2.74 and topological polar surface area of 30.71 Ų—substantially more lipophilic than the 3-fluorophenyl regioisomer (XLogP3-AA = 0.7) [2]. This ~2-log-unit shift in lipophilicity has direct consequences for membrane permeability, protein binding, and assay compatibility. Furthermore, the hydrochloride salt form (vs. the free base offered for most comparators) provides improved aqueous solubility and handling characteristics critical for reproducible biological assay preparation [3]. The 4-chloro-2-fluorobenzyl pharmacophore has independently emerged in selective glucocorticoid receptor modulator (SGRM) lead optimization, where this specific halogen arrangement conferred functional selectivity for GR over mineralocorticoid, androgen, and progesterone receptors—selectivity that was lost upon halogen removal or rearrangement [4].

Quantitative Differentiation Evidence for (4-Chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine Hydrochloride vs. Closest Analogs


Lipophilicity Shift: Calculated logP of 4-Chloro-2-fluorophenyl vs. 3-Fluorophenyl Regioisomer

The target compound's free base (C₁₁H₁₁ClFN₃) has a calculated logP of 2.74 versus XLogP3-AA of 0.7 for the 3-fluorophenyl regioisomer (CAS 874623-46-8), representing a ΔlogP of approximately +2.04 [1][2]. This difference, driven by the 4-chloro substituent and the intramolecular halogen arrangement, places the target compound in a markedly higher lipophilicity range more compatible with membrane-permeable pharmacophores. The 4-fluorophenyl analog (CAS 872107-78-3) lacks the chlorine atom entirely, while the 4-chlorophenyl analog (CAS 871217-40-2) lacks fluorine; neither can replicate the combined electronic and lipophilic profile of the 4-chloro-2-fluoro system [3].

Lipophilicity ADME Prediction Halogen Effects

Nuclear Receptor Selectivity Precedent: 4-Chloro-2-fluorobenzyl Motif in Selective Glucocorticoid Receptor Modulation

A compound bearing the 4-chloro-2-fluorobenzyl moiety—N-{3-[benzyl-(4-chloro-2-fluoro-benzyl)-amino]-2-methyl-phenyl}-methanesulfonamide (CHEMBL70381)—demonstrated functional glucocorticoid receptor (GR) IC50 = 210 nM with selectivity over mineralocorticoid receptor (MR, IC50 = 4,000 nM, ~19-fold), androgen receptor (AR, IC50 = 300 nM), and progesterone receptor (PR, IC50 = 790 nM) [1]. The unsubstituted or mono-halogenated benzyl analogs in the same series showed reduced GR potency and diminished selectivity, indicating that the 4-chloro-2-fluoro arrangement is a key determinant of both target engagement and off-target discrimination [2]. While this evidence derives from a different chemotype (sulfonamide vs. imidazole-methanamine), the identical 4-chloro-2-fluorobenzyl pharmacophoric element supports class-level inference that this halogen pattern can confer nuclear receptor selectivity.

Nuclear Receptor Selectivity Glucocorticoid Receptor

PtII Complexation Potential: Cytotoxic Benchmark of Imidazole-Methanamine Ligand Scaffold vs. Cisplatin

The (1-methyl-1H-imidazol-2-yl)-methanamine ligand scaffold—identical to the imidazole-methanamine core of the target compound—forms PtII complexes with measurable cytotoxic activity. Compound Pt-4a, the PtII dichloride complex of this ligand, exhibited an EC50 of 172.7 μM against NCI-H460 non-small-cell lung cancer cells, representing a 4.2-fold potency improvement over the reference PtII complex [Pt(bpy)Cl₂] (EC50 = 726.5 μM) and comparable potency to cisplatin (EC50 = 78.3 μM) in the same cell line [1]. Critically, Pt-4a induced p53 and p21ᴹᵃᶠ expression and directly interacted with nuclear DNA, mirroring cisplatin's mechanism [1]. While the target compound itself has not been reported as a PtII complex, the identical ligand core structure provides class-level evidence that this scaffold is competent for metallodrug development, unlike simple aniline- or benzylamine-based building blocks that lack the imidazole N-donor atom required for metal coordination.

Platinum Complexes Anticancer Metallodrug Design

Hydrochloride Salt Advantage: Aqueous Solubility and Formulation Readiness vs. Free Base Comparators

The target compound is supplied as the hydrochloride salt (C₁₁H₁₂Cl₂FN₃, MW 276.13), whereas each of the closest structural comparators—(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 871217-40-2), (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 872107-78-3), (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 874623-46-8), and (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 874623-45-7)—is commercially supplied as the free base [1]. The hydrochloride salt of primary amines typically increases aqueous solubility by 1–3 orders of magnitude compared to the free base form, enabling direct dissolution in aqueous buffers (e.g., PBS, HEPES) at millimolar concentrations without organic co-solvents like DMSO [2]. This directly impacts assay reproducibility: DMSO stocks of free-base amines are prone to concentration-dependent precipitation upon dilution into aqueous media, generating false-negative or variable results in biochemical and cell-based screens.

Salt Form Aqueous Solubility Assay Compatibility

Procurement Cost-Benefit: Target Compound vs. 3-Fluorophenyl Regioisomer Pricing Analysis

The target compound (Enamine EN300-768745, 95% purity) is priced at $168/0.05 g ($3,360/g), $252/0.1 g ($2,520/g), and $361/0.25 g ($1,444/g), with bulk pricing reducing the per-gram cost substantially [1]. The 3-fluorophenyl regioisomer (AChemBlock AD249858, 95% purity) is priced at $245/0.25 g ($980/g), $655/1 g ($655/g), and $1,975/5 g ($395/g) . At the screening scale (50–100 mg), the target compound carries an approximate 2.5–3.4× cost premium over the regioisomer ($2,520–$3,360/g vs. $980/g). However, this premium reflects the unique dual-halogen substitution pattern, which is not commercially available in any of the mono-halogenated or regioisomeric analogs. For hit-to-lead programs requiring the 4-chloro-2-fluoro pharmacophore, the cost of custom synthesis of a comparable analog would substantially exceed the commercial list price of the target compound .

Procurement Economics Building Block Sourcing Cost per Gram

Recommended Application Scenarios for (4-Chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


Nuclear Receptor Modulator Fragment-Based Screening and Lead Optimization

For programs targeting glucocorticoid, mineralocorticoid, androgen, or related nuclear hormone receptors, the 4-chloro-2-fluorophenyl imidazole-methanamine scaffold provides a pharmacophoric element with documented capacity for GR-over-MR selectivity (19-fold selectivity window demonstrated by the 4-chloro-2-fluorobenzyl-bearing compound CHEMBL70381; IC50 GR = 210 nM vs. MR = 4,000 nM) [1]. The unique electronic character of the 4-chloro-2-fluoro arrangement—combining a σ-withdrawing chlorine with a σ-withdrawing/π-donating fluorine—creates an electrostatic surface distinct from mono-halogenated analogs, enabling selective interactions with the ligand-binding domain hydrophobic pocket. The hydrochloride salt form facilitates direct dissolution in aqueous screening buffers at relevant concentrations without DMSO, reducing solvent-related assay artifacts common in nuclear receptor reporter gene assays.

PtII and Transition Metal Anticancer Complex Design

The (1-methyl-1H-imidazol-2-yl)-methanamine ligand core has been validated in PtII complexes exhibiting cytotoxic activity against NCI-H460 lung cancer cells (EC50 = 172.7 μM for Pt-4a vs. 726.5 μM for [Pt(bpy)Cl₂]), with confirmed nuclear DNA interaction and p53/p21 pathway activation [2]. The target compound extends this scaffold with a 4-chloro-2-fluorophenyl substituent, offering a handle for modulating the lipophilicity (clogP = 2.74 vs. ~1.0 for the parent ligand) and cellular uptake properties of the resulting metal complex. This dual-halogenated derivative is particularly suited for structure-activity relationship studies exploring the impact of aryl ring halogenation on metallodrug cellular accumulation, DNA-adduct formation kinetics, and tumor cell line selectivity.

Membrane Permeability-Focused Phenotypic Screening Libraries

With a calculated logP of 2.74 and tPSA of 30.71 Ų, the target compound occupies a favorable physicochemical space for passive membrane permeability that is significantly distinct from its regioisomeric analogs (e.g., 3-fluorophenyl regioisomer XLogP3-AA = 0.7) [3]. This ~100-fold theoretical difference in membrane partitioning makes the target compound the preferred choice for cell-based phenotypic screens where intracellular target engagement is required. The compound falls within the empirically derived optimal logP range (2–4) for cellular uptake while maintaining a low polar surface area well below the 140 Ų threshold associated with poor membrane permeability, positioning it as a privileged building block for designing cell-permeable probe molecules.

Halogen Bond-Directed Co-Crystallization and Supramolecular Chemistry

The orthogonal arrangement of chlorine (at phenyl position 4) and fluorine (at phenyl position 2) creates a directional halogen-bond donor (C–Cl) activated by the electron-withdrawing effect of the adjacent fluorine, while the fluorine itself can participate in orthogonal C–F···H–C or C–F···π interactions [4]. This dual-halogen topology has been shown in heteroaryl-2-imidazole crystal engineering studies to favor specific supramolecular synthons that are inaccessible with mono-halogenated derivatives. For solid-state chemistry and co-crystallization applications, the target compound offers predictable halogen-bond-driven packing motifs that can be exploited for designing pharmaceutical co-crystals, organic semiconductors, or porous molecular materials.

Quote Request

Request a Quote for (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.